2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide
Overview
Description
2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups and an acetamide group attached to an iodophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide typically involves the following steps:
Formation of 3,5-dimethylphenoxyacetic acid: This can be achieved by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to acetamide: The 3,5-dimethylphenoxyacetic acid is then converted to its corresponding acetamide using reagents like thionyl chloride followed by ammonia.
Iodination: The final step involves the iodination of the acetamide derivative using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iodophenyl moiety, potentially converting the iodine to a hydrogen atom or other substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the iodine site, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be employed under appropriate conditions.
Major Products
Oxidation: Products may include quinones or other oxidized phenolic compounds.
Reduction: The major product would be the deiodinated acetamide derivative.
Substitution: Depending on the nucleophile, products can vary widely, including azides, thiols, or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of phenoxy and iodophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include its use as a scaffold for the development of new pharmaceuticals. The presence of both phenoxy and iodophenyl groups can impart unique pharmacological properties, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the iodophenyl group can participate in halogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)-N-phenylacetamide: Lacks the iodine substituent, which can significantly alter its reactivity and biological activity.
2-(3,5-dimethylphenoxy)-N-(4-iodophenyl)acetamide: The position of the iodine atom is different, which can affect its chemical and biological properties.
2-(3,5-dimethylphenoxy)-N-(2-bromophenyl)acetamide: Substitution of iodine with bromine can lead to different reactivity and interactions.
Uniqueness
The presence of both 3,5-dimethylphenoxy and 2-iodophenyl groups in 2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide makes it unique. The iodine atom can participate in specific interactions such as halogen bonding, which is not possible with other halogens like bromine or chlorine. This uniqueness can be exploited in designing compounds with specific properties or activities.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-11-7-12(2)9-13(8-11)20-10-16(19)18-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBKBJKOXYVERG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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